![molecular formula C8H7BrN2 B1378930 6-溴-3-甲基-1H-吡咯并[3,2-b]吡啶 CAS No. 1363382-85-7](/img/structure/B1378930.png)
6-溴-3-甲基-1H-吡咯并[3,2-b]吡啶
描述
“6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is a solid substance and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of “6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” and similar compounds has been reported in several studies . For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of “6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” can be represented by the SMILES stringBrc1cnc2cc [nH]c2c1 . The InChI code for this compound is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” are not detailed in the search results, the compound is likely to participate in various chemical reactions due to its functional groups .Physical and Chemical Properties Analysis
“6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” is a solid substance . It has a molecular weight of 211.06 . The compound should be stored in a sealed, dry environment at 2-8°C .科学研究应用
6-溴-3-甲基-1H-吡咯并[3,2-b]吡啶应用的综合分析:
有机半导体的合成
6-溴-3-甲基-1H-吡咯并[3,2-b]吡啶,也称为6-溴-3-甲基-4-氮杂吲哚,是合成有机半导体的构建单元。 这些半导体因其促进或抑制电流流动的能力而对开发太阳能电池和晶体管等电子器件至关重要 .
激酶抑制剂设计
氮杂吲哚骨架,包括6-溴-3-甲基-4-氮杂吲哚等化合物,被用于设计激酶抑制剂。 激酶是参与各种细胞过程的酶,它们的抑制剂在治疗癌症等疾病方面很重要 .
荧光染料的开发
由于其结构特性,该化合物被用于创建荧光染料。 荧光染料具有广泛的应用,包括生物成像和分子探针 .
光动力疗法药物
6-溴-3-甲基-1H-吡咯并[3,2-b]吡啶衍生物可用于开发用于光动力疗法 (PDT) 的药物。 PDT 是一种使用光敏化合物破坏癌细胞的治疗方法 .
镇痛性能研究
研究表明,对氮杂吲哚结构的修饰可以影响镇痛特性。 该化合物可以作为开发新型止痛药物的起点 .
生物化学研究
该化合物的生物化学性质使其适用于各种生物化学研究应用,例如研究酶反应和细胞内的相互作用 .
材料科学
在材料科学中,该化合物可用于合成具有特定性能的材料,例如增强耐久性或导电性 .
农业化学
安全和危害
未来方向
生化分析
Biochemical Properties
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinase enzymes, which are crucial in regulating cellular signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity .
Cellular Effects
The effects of 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit specific kinases, leading to altered phosphorylation states of downstream signaling molecules. This can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and the levels of various metabolites within the cell. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules .
Transport and Distribution
The transport and distribution of 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters and can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways .
属性
IUPAC Name |
6-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-7-2-6(9)4-11-8(5)7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLGTOMWWCDXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257646 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-85-7 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)
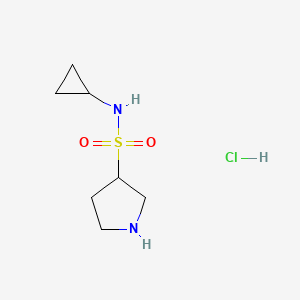
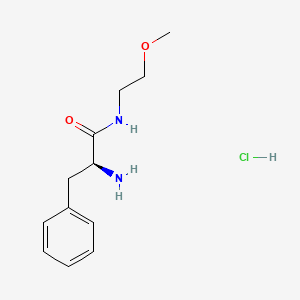

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)
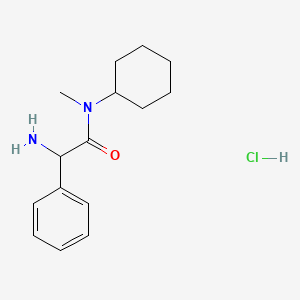
![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
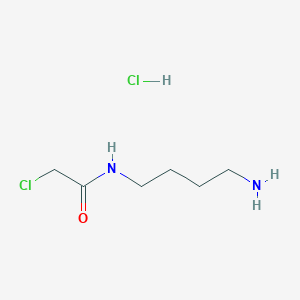
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)
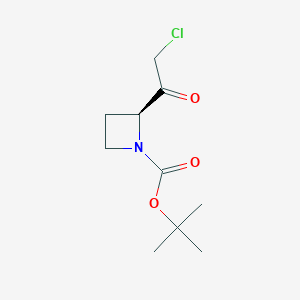
![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)
